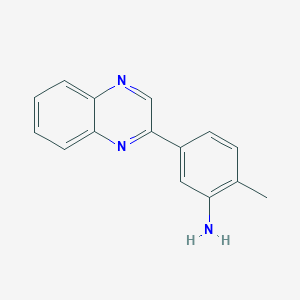

2-Methyl-5-(quinoxalin-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-quinoxalin-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c1-10-6-7-11(8-12(10)16)15-9-17-13-4-2-3-5-14(13)18-15/h2-9H,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPPPIPUONNFEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-5-(quinoxalin-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(quinoxalin-2-yl)aniline is a heterocyclic aromatic amine containing a quinoxaline moiety fused with a substituted aniline.[1] This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with quinoxaline derivatives. Quinoxalines are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The physicochemical properties of this compound are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of potential therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols for their determination and a plausible synthetic route.

Physicochemical Properties

The physicochemical properties of this compound have been predicted using computational models due to the limited availability of experimental data. For comparative purposes, experimental and predicted data for the related analogs, 2-methylquinoxaline and 5-methylquinoxaline, are also presented.

Data Summary

| Property | Predicted Value for this compound | Experimental/Predicted Value for 2-Methylquinoxaline | Experimental/Predicted Value for 5-Methylquinoxaline |

| Molecular Formula | C₁₅H₁₃N₃ | C₉H₈N₂ | C₉H₈N₂ |

| Molecular Weight ( g/mol ) | 235.28 | 144.17 | 144.17 |

| Melting Point (°C) | 160-180 (Predicted) | 37-39 (Experimental) | 33-35 (Experimental) |

| Boiling Point (°C) | 450-550 (Predicted) | 245-247 (Experimental) | 246 (Experimental) |

| pKa (acidic) | 15-16 (Predicted) | Not Available | Not Available |

| pKa (basic) | 2-3 (Predicted) | 0.8 (Predicted) | 1.1 (Predicted) |

| logP (Octanol-Water Partition Coefficient) | 3.0-3.5 (Predicted) | 1.89 (Predicted) | 1.95 (Predicted) |

| Aqueous Solubility (mg/L) | 10-50 (Predicted) | 3391 (Experimental) | Freely Soluble (Experimental) |

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physicochemical properties of organic compounds like this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the condensation of 4-methyl-3-nitroaniline with glyoxal, followed by reduction of the nitro group.

Materials:

-

4-methyl-3-nitroaniline

-

Glyoxal (40% aqueous solution)

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Synthesis of 2-Methyl-5-(quinoxalin-2-yl)nitrobenzene:

-

In a round-bottom flask, dissolve 4-methyl-3-nitroaniline in ethanol.

-

Add an equimolar amount of glyoxal solution dropwise to the stirred solution.

-

Heat the mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Reduction of the Nitro Group:

-

Suspend the crude 2-Methyl-5-(quinoxalin-2-yl)nitrobenzene in a mixture of ethanol and water.

-

Heat the suspension to 60-70 °C.

-

Add sodium dithionite portion-wise until the yellow color of the nitro compound disappears.

-

Continue heating for an additional 30 minutes.

-

Cool the reaction mixture and make it alkaline with a 10% NaOH solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Finely powder a small amount of the dry, purified sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the end of melting). This range is the melting point.

Determination of logP (Octanol-Water Partition Coefficient)

The Shake-Flask method is a standard procedure for determining the octanol-water partition coefficient.

Materials:

-

Purified this compound

-

1-Octanol (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

-

Separatory funnel

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of the compound in 1-octanol.

-

Add a known volume of this octanol solution to a separatory funnel containing a known volume of water.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Allow the layers to separate completely.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

The shake-flask method can also be used to determine aqueous solubility.

Materials:

-

Purified this compound

-

Distilled water

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Add an excess amount of the solid compound to a known volume of water in a flask.

-

Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a sample of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

The determined concentration is the aqueous solubility of the compound at that temperature.

Determination of pKa

Potentiometric titration is a common method for pKa determination.

Materials:

-

Purified this compound

-

Standardized hydrochloric acid (HCl) solution

-

Standardized sodium hydroxide (NaOH) solution

-

pH meter with a combination electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a water-cosolvent mixture if solubility in pure water is low).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of HCl (to determine basic pKa) or NaOH (to determine acidic pKa) by adding small, known volumes of the titrant.

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point of the titration curve. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for this compound.

Caption: Synthetic route to this compound.

Experimental Workflow for Physicochemical Property Determination

The following diagram outlines the general workflow for determining the key physicochemical properties.

Caption: General workflow for physicochemical characterization.

References

An In-depth Technical Guide on the Crystal Structure Determination of 2-Methyl-5-(quinoxalin-2-yl)aniline

Disclaimer: The crystal structure of 2-Methyl-5-(quinoxalin-2-yl)aniline is not publicly available. This guide, therefore, presents a detailed, hypothetical methodology for its synthesis, crystallization, and subsequent crystal structure determination based on established protocols for similar quinoxaline derivatives. All experimental data presented are representative examples to illustrate the expected outcomes.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various pharmacologically active agents and functional materials. Their biological activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. A thorough understanding of their three-dimensional structure through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the core processes required for the crystal structure determination of this compound, from chemical synthesis to final structural analysis.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via a palladium-catalyzed Suzuki cross-coupling reaction, a robust method for forming carbon-carbon bonds. The general procedure is as follows:

1.1. Materials and Reagents:

-

2-Chloroquinoxaline

-

(4-amino-3-methylphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

1.2. Reaction Procedure:

-

To a reaction vessel, add 2-chloroquinoxaline (1.0 eq.), (4-amino-3-methylphenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

-

Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) to the vessel.

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Crystallization

Obtaining high-quality single crystals is the most critical step for X-ray diffraction analysis. Several methods can be employed for the crystallization of small organic molecules.[1][2][3]

2.1. Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to create a nearly saturated solution. The choice of solvent is critical and often determined by trial and error.[4]

-

Filter the solution through a syringe filter into a clean, small vial.

-

Cover the vial with a cap or parafilm with a few needle-sized holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[4]

2.2. Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively high-boiling-point solvent in which it is soluble (e.g., chloroform or dichloromethane). Place this solution in a small, open vial.

-

Place this small vial inside a larger, sealed jar that contains a more volatile solvent in which the compound is insoluble (the anti-solvent, e.g., hexane or pentane).[5]

-

Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[5]

Single-Crystal X-ray Diffraction

3.1. Crystal Mounting and Data Collection:

-

Select a suitable single crystal (ideally 0.1-0.3 mm in size, transparent, and without visible defects) under a microscope.[6]

-

Mount the crystal on a goniometer head using a cryoloop and cryo-protectant oil.

-

Place the mounted crystal on the X-ray diffractometer. A stream of cold nitrogen gas (e.g., at 100 K) is typically used to minimize thermal motion and radiation damage.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect the diffraction data.

-

A series of diffraction images (frames) are collected as the crystal is rotated through various angles.

3.2. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final model is validated using crystallographic software to check for geometric and other potential issues.

Data Presentation

As no experimental data exists for the title compound, the following table presents representative crystallographic data for a similar quinoxaline derivative to illustrate the expected format and values.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₅H₁₃N₃ |

| Formula Weight | 235.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.328 (7) |

| b (Å) | 13.895 (9) |

| c (Å) | 20.312 (15) |

| α (°) | 90 |

| β (°) | 90.63 (8) |

| γ (°) | 90 |

| Volume (ų) | 2350.7 (3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.328 |

| Absorption Coeff. (mm⁻¹) | 0.085 |

| F(000) | 496 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100(2) |

| Reflections Collected | 22546 |

| Independent Reflections | 5978 [R(int) = 0.045] |

| Final R indices [I > 2σ(I)] | R₁ = 0.063, wR₂ = 0.182 |

| R indices (all data) | R₁ = 0.085, wR₂ = 0.210 |

| Goodness-of-Fit on F² | 1.01 |

Note: Data in this table is for illustrative purposes only and does not represent the actual crystal structure of this compound.

Visualizations

Experimental Workflow

The logical flow from synthesis to structure determination is a multi-step process requiring careful execution at each stage.

Caption: Experimental workflow for the determination of the crystal structure.

Potential Biological Signaling Pathway

Quinoxaline derivatives have been identified as inhibitors of various signaling kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key component of a stress-response pathway that can lead to inflammation and apoptosis.[7][8][9]

Caption: The ASK1 signaling pathway and potential inhibition by a quinoxaline derivative.

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 4. How To [chem.rochester.edu]

- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are ASK1 modulators and how do they work? [synapse.patsnap.com]

Potential Biological Activities of 2-Methyl-5-(quinoxalin-2-yl)aniline Derivatives: A Technical Guide

Disclaimer: Direct experimental data on the biological activities of 2-Methyl-5-(quinoxalin-2-yl)aniline and its specific derivatives are not extensively available in the current body of scientific literature. This guide, therefore, provides an in-depth overview of the known biological activities of structurally related quinoxaline derivatives to infer the potential therapeutic applications of the target compound. The methodologies and findings presented herein are based on studies of analogous structures and are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this chemical space.

Introduction to Quinoxaline Derivatives

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. The biological effects of these compounds are often attributed to their ability to intercalate into DNA, inhibit key enzymes involved in cellular signaling, and generate reactive oxygen species. The specific substitution pattern on the quinoxaline ring system plays a crucial role in determining the potency and selectivity of these biological activities.

Potential Anticancer Activity

Quinoxaline derivatives have emerged as promising candidates for anticancer drug development. Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that are dysregulated in cancer cells.

Inhibition of Protein Kinases

Many quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes such as proliferation, survival, and angiogenesis.

2.1.1 Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several quinoxaline-based compounds have shown significant VEGFR-2 inhibitory activity. While no data exists for this compound, related derivatives have demonstrated potent inhibition.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound ID | Structure | IC50 (nM) | Reference |

|---|---|---|---|

| Sorafenib | (Reference Drug) | 3.12 | [1] |

| Compound 23j | bis([2][3][4]triazolo) [4,3-a:3',4'-c]quinoxaline derivative | 3.7 | [1] |

| Compound 23a | bis([2][3][4]triazolo) [4,3-a:3',4'-c]quinoxaline derivative | 5.8 | [1] |

| Compound 23d | bis([2][3][4]triazolo) [4,3-a:3',4'-c]quinoxaline derivative | 11.8 |[1] |

2.1.2 Epidermal Growth Factor Receptor (EGFR)

EGFR is another important target in cancer therapy, as its overexpression and mutation are common in various cancers. Quinoxaline derivatives have been developed as EGFR inhibitors.

2.1.3 PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2][5] Dysregulation of this pathway is a hallmark of many cancers.[2][5] Quinoxaline derivatives have been investigated as dual inhibitors of PI3K and mTOR.[2]

Cytotoxic Activity

The anticancer potential of quinoxaline derivatives is often evaluated by their cytotoxicity against various cancer cell lines.

Table 2: In Vitro Cytotoxic Activity of Selected Quinoxaline Derivatives Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4m | A549 (Non-small-cell lung) | 9.32 ± 1.56 | [6] |

| Compound 4b | A549 (Non-small-cell lung) | 11.98 ± 2.59 | [6] |

| 5-Fluorouracil | A549 (Non-small-cell lung) | 4.89 ± 0.20 | [6] |

| Compound VIId | HCT116 (Colon) | 7.8 | [7] |

| Compound VIIIc | HCT116 (Colon) | 2.5 | [7] |

| Compound XVa | HCT116 (Colon) | 4.4 | [7] |

| Compound 5 | HeLa (Cervical) | 0.126 | [8] |

| Compound 5 | SMMC-7721 (Hepatoma) | 0.071 | [8] |

| Compound 5 | K562 (Leukemia) | 0.164 | [8] |

| Doxorubicin | (Reference Drug) | - |[7][8] |

Potential Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[6] The mechanism of their antimicrobial action is thought to involve the inhibition of microbial growth and proliferation.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Quinoxaline Derivatives Against Various Microbial Strains

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 | [9] |

| Vancomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 | [9] |

| Compound 10 | Candida albicans | 16 | [2] |

| Compound 10 | Aspergillus flavus | 16 | [2] |

| Compound 2d | Escherichia coli | 8 | [2] |

| Compound 3c | Escherichia coli | 8 | [2] |

| Compound 2d | Bacillus subtilis | 16 | [2] |

| Compound 3c | Bacillus subtilis | 16 | [2] |

| Compound 4 | Bacillus subtilis | 16 | [2] |

| Compound 6a | Bacillus subtilis | 16 |[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activities of quinoxaline derivatives.

Synthesis of Quinoxaline Derivatives

A general and widely used method for the synthesis of quinoxalines involves the condensation of an aromatic diamine with an α-dicarbonyl compound.

Workflow for Quinoxaline Synthesis

Caption: General workflow for the synthesis of quinoxaline derivatives.

Detailed Protocol:

-

Dissolve the o-phenylenediamine derivative (1 mmol) in a suitable solvent system, such as a mixture of ethanol and glacial acetic acid (e.g., 5:1 v/v).

-

Add the α-dicarbonyl compound (1 mmol) to the solution.

-

Reflux the reaction mixture for a specified period (e.g., 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure quinoxaline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Detailed Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2 kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

[3][10][11][12]Workflow for VEGFR-2 Kinase Assay

Caption: Workflow for a luminescence-based VEGFR-2 kinase inhibition assay.

Detailed Protocol:

-

Prepare a 1x kinase buffer from a 5x stock.

-

Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).

-

Add the master mix to the wells of a white 96-well plate.

-

Add the test inhibitor at various concentrations to the designated wells. Add a diluent solution for the blank and positive control wells.

-

Add the 1x kinase buffer to the "Blank" wells.

-

Dilute the VEGFR-2 kinase to the desired concentration in 1x kinase buffer.

-

Initiate the reaction by adding the diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.

-

Incubate the plate at 30°C for 45 minutes.

-

Add a kinase detection reagent (e.g., Kinase-Glo™ MAX) to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 15 minutes.

-

Measure the luminescence using a microplate reader.

-

Subtract the "Blank" reading from all other readings and calculate the percent inhibition and IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Quinoxaline derivatives have shown promise as inhibitors of this pathway.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoxaline derivatives.

Conclusion and Future Directions

While the specific biological activities of this compound derivatives remain to be elucidated, the extensive research on the broader quinoxaline class strongly suggests their potential as valuable scaffolds for the development of novel therapeutic agents. The data on structurally related compounds indicate promising anticancer and antimicrobial activities. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. Key areas of investigation should include:

-

In vitro and in vivo anticancer studies: Screening against a diverse panel of cancer cell lines and evaluation in preclinical animal models.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

-

Antimicrobial spectrum analysis: Determining the range of bacteria and fungi susceptible to these derivatives.

-

Structure-activity relationship (SAR) studies: Systematically modifying the structure to optimize potency, selectivity, and pharmacokinetic properties.

The information compiled in this technical guide provides a solid foundation and a roadmap for researchers to embark on the exploration of this promising class of compounds.

References

- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

In Silico Docking Analysis of 2-Methyl-5-(quinoxalin-2-yl)aniline: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico docking procedures for the novel compound 2-Methyl-5-(quinoxalin-2-yl)aniline. While specific experimental data for this exact molecule is not yet publicly available, this document outlines a robust, best-practice methodology based on extensive research into structurally similar quinoxaline derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry, frequently investigated for their potential as kinase inhibitors in oncology. This guide will therefore focus on a generalized workflow for assessing the binding affinity of this compound against common cancer-related kinase targets.

Introduction to Quinoxaline Derivatives in Drug Discovery

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in pharmaceutical research. Their versatile structure allows for a wide range of biological activities, with a significant number of studies highlighting their potential as anticancer agents.[1][2][3][4] The mechanism of action for many quinoxaline-based compounds involves the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2][3] In silico molecular docking serves as a powerful computational tool to predict the binding interactions and affinity of novel compounds like this compound with these protein targets, thereby guiding further experimental validation.

Proposed Protein Targets for In Silico Screening

Based on the established activity of similar quinoxaline derivatives, the following protein kinases are proposed as primary targets for the initial in silico screening of this compound:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2]

-

Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a critical role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.[3][5]

-

c-Jun N-terminal Kinases 1 (JNK1): A member of the mitogen-activated protein kinase (MAPK) family, involved in cellular responses to stress, and implicated in cancer cell proliferation and apoptosis.[6]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

This section details a standardized and widely adopted protocol for performing molecular docking studies.

Ligand Preparation

-

3D Structure Generation: The 3D structure of this compound is constructed using molecular modeling software such as ChemBioDraw Ultra.

-

Energy Minimization: The initial 3D structure is subjected to energy minimization to obtain a stable and low-energy conformation. This is typically performed using a force field like MMFF94.

-

File Format Conversion: The optimized ligand structure is saved in a suitable format for docking, such as PDBQT, which includes atomic charges and rotatable bond information.

Protein Preparation

-

PDB Structure Retrieval: The crystal structures of the target proteins (e.g., VEGFR-2, EGFR, JNK1) are downloaded from the Protein Data Bank (PDB).

-

Pre-processing: Water molecules and co-crystallized ligands are removed from the protein structure.

-

Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned.

-

Grid Box Definition: A grid box is defined around the active site of the protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket.

Molecular Docking Simulation

-

Docking Software: AutoDock Vina is a widely used and effective software for molecular docking.[1]

-

Configuration: A configuration file is created specifying the paths to the prepared ligand and protein files, the grid box parameters, and the number of binding modes to generate.

-

Execution: The docking simulation is run to predict the binding poses and affinities of the ligand within the protein's active site.

Analysis of Docking Results

-

Binding Affinity: The binding affinity, typically expressed in kcal/mol, is the primary quantitative output. A more negative value indicates a stronger predicted binding interaction.

-

Interaction Analysis: The predicted binding poses are visualized to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.

Data Presentation: Summarized Docking Results

The following table provides a template for summarizing the quantitative data obtained from molecular docking studies.

| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| VEGFR-2 | 2OH4[1][2] | This compound | - | - | - |

| EGFR | 1M17[3] | This compound | - | - | - |

| JNK1 | - | This compound | - | - | - |

Note: The binding affinity values and interacting residues are hypothetical and would be populated upon completion of the docking simulations.

Mandatory Visualizations

General Workflow for In Silico Docking

Caption: A flowchart illustrating the key stages of an in silico molecular docking study.

Hypothetical Signaling Pathway Inhibition

Caption: A diagram showing the potential inhibitory action on a generic kinase signaling pathway.

Conclusion

This technical guide outlines a comprehensive and established methodology for conducting in silico docking studies on this compound. By leveraging the wealth of existing research on quinoxaline derivatives, this document provides a solid foundation for researchers to predict the binding characteristics of this novel compound against relevant cancer-related protein targets. The successful application of these computational methods will be instrumental in prioritizing experimental resources and accelerating the drug discovery and development process.

References

- 1. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]

- 2. Molecular Docking Approach of Some Quinoxaline Derivatives as Anticancer Agents Targeting VEGFR-2. [journals.ekb.eg]

- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility Profile of 2-Methyl-5-(quinoxalin-2-yl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility data for 2-Methyl-5-(quinoxalin-2-yl)aniline is limited. This guide provides a comprehensive overview based on the known properties of quinoxaline and aniline derivatives, alongside standardized experimental protocols for determining its solubility profile.

Introduction

This compound is a heterocyclic compound featuring a quinoxaline core fused to a substituted aniline moiety.[1] Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] The solubility of such a compound in various organic solvents is a critical parameter in drug discovery and development, influencing everything from synthesis and purification to formulation and bioavailability. This document aims to provide a detailed technical guide to understanding and determining the solubility profile of this compound.

Predicted Solubility Profile

Based on the structure of this compound, which contains both aromatic and heterocyclic components with nitrogen atoms capable of hydrogen bonding, its solubility is expected to vary across different organic solvents. The presence of the aniline group suggests potential solubility in acidic solutions, while the overall aromatic character indicates likely solubility in a range of organic solvents.

Table 1: Qualitative Solubility and Solvent Usage for Quinoxaline Derivatives in Organic Solvents

| Solvent Class | Specific Solvents | Context of Use for Quinoxaline Derivatives | Predicted Applicability for this compound |

| Protic Solvents | Ethanol, Methanol | Used in synthesis and for preparing solutions for biological assays.[4] | Likely to be soluble, especially with heating. |

| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Commonly used as a solvent for a wide range of organic compounds, including for synthesis and in vitro biological screening. | High probability of good solubility. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Often used in extraction and purification processes. | Expected to be soluble. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Used in synthesis and purification. | Moderate solubility is anticipated. |

| Aromatic Hydrocarbons | Toluene, Benzene | Utilized in synthetic reactions. | Likely to be soluble due to the aromatic nature of the compound. |

| Non-polar Solvents | Hexane, Heptane | Generally used as anti-solvents for crystallization or in chromatography. | Low solubility is expected. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in various solvents.

Objective: To quantitatively determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, DMSO, dichloromethane, toluene, hexane)

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set at the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis, inject a known volume of the sample and standards onto a suitable column and measure the peak area.

-

For UV-Vis analysis, measure the absorbance of the sample and standards at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting the analytical signal (peak area or absorbance) of the standards against their concentrations.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Quinoxaline derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer.[5] A common target for these compounds is the PI3K/mTOR pathway, which is crucial for cell growth and survival.[5] The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway potentially inhibited by this compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently lacking, this guide provides a robust framework for researchers and drug development professionals. By understanding the general solubility characteristics of related quinoxaline compounds and by implementing the detailed experimental protocol provided, a comprehensive solubility profile can be established. This information is indispensable for advancing the preclinical and clinical development of this and similar compounds. The potential interaction with key signaling pathways, such as the PI3K/mTOR pathway, underscores the importance of a thorough physicochemical characterization, including solubility, to facilitate further biological and pharmacological investigations.

References

- 1. scbt.com [scbt.com]

- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 5. rjptonline.org [rjptonline.org]

The Discovery and Synthesis of Novel Quinoxaline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, stands as a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel quinoxaline compounds, with a focus on experimental protocols, quantitative data, and the elucidation of their mechanisms of action through key signaling pathways.

I. Synthetic Methodologies for the Quinoxaline Core

The synthesis of the quinoxaline ring is versatile, with several methods available to researchers, ranging from classical condensation reactions to modern catalytic and microwave-assisted approaches.[4][5][6]

Classical Condensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds

The most fundamental and widely employed method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][7][8] This reaction is typically carried out in a suitable solvent and can be catalyzed by acids.

Experimental Protocol: General Procedure for Quinoxaline Synthesis via Condensation [3][7]

-

To a solution of an aromatic o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol:water (7:3, 10 mL) or glacial acetic acid), add a 1,2-dicarbonyl compound (1 mmol).[7][9]

-

If required, add a catalytic amount of an acid (e.g., a few drops of acetic acid or 20 mol% phenol).[7]

-

Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by thin-layer chromatography (TLC).[1][7]

-

Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration.

-

If no precipitate forms, add water to the mixture to induce precipitation of the crude product.[7]

-

Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.[1]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions.[4][5]

Experimental Protocol: Microwave-Assisted, Catalyst-Free Quinoxaline Synthesis [4]

-

In a microwave-safe vial, mix the benzil derivative (1 mmol) and the 1,2-diaminobenzene derivative (1 mmol).

-

Seal the vial with a cap containing a septum.

-

Place the vial in a microwave reactor and heat to 100–130°C for 2–6 minutes. Monitor the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature, which should result in the precipitation of the solid product.

-

Filter the product and dry it to obtain the pure quinoxaline.

Metal-Catalyzed Synthesis

Various transition metal catalysts have been employed to facilitate the synthesis of quinoxalines, often under milder conditions and with broader substrate scope.[6]

Experimental Protocol: Copper-Catalyzed Synthesis of Quinoxalines [6]

-

In a reaction vessel, combine the 2-iodoaniline (1 mmol), arylacetaldehyde (1.2 mmol), sodium azide (2 mmol), CuI (10 mol%), and K2CO3 (2 mmol).

-

Add DMSO as the solvent and stir the mixture at 80°C for 20 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired quinoxaline.

II. Quantitative Data on Synthesis and Biological Activity

The efficiency of synthetic routes and the potency of the resulting compounds are critical aspects of drug discovery. The following tables summarize representative quantitative data for the synthesis and biological evaluation of novel quinoxaline derivatives.

| Entry | o-Phenylenediamine | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |

| 1 | o-Phenylenediamine | Benzil | AlCuMoVP, Toluene, 25°C, 2h | 92 | [1] |

| 2 | o-Phenylenediamine | Benzil | Phenol (20 mol%), EtOH:H2O, RT | 95 | [7] |

| 3 | o-Phenylenediamine | Phenylglyoxal monohydrate | Iodine (5 mol%), EtOH:H2O, MW, 50°C | 94 | [5] |

| 4 | 4-Methyl-o-phenylenediamine | Benzil | MgBr2.OEt2, MW, 1-2.5 min | 85-90 | [10] |

| 5 | o-Phenylenediamine | Benzoin | Acetic acid, MW, 450W | 98 | [9] |

Table 1: Comparison of Synthetic Yields for Quinoxaline Derivatives.

| Compound ID | Biological Activity | Cell Line/Organism | IC50/MIC (µM) | Reference |

| Anticancer Activity | ||||

| Compound 6be | PI3K/Akt/mTOR inhibitor | MGC-803 | Not specified | [11] |

| Compound 4a | p38α MAPK inhibitor | - | 0.042 | [12] |

| Compound 13 | DNA intercalator/Topo II inhibitor | HePG-2 | 7.6 | [13] |

| Compound 25a | DNA intercalator/Topo II inhibitor | Caco-2 | 0.29-0.90 | [14] |

| Compound IV | Topo II inhibitor | PC-3 | 2.11 | [15] |

| Antimicrobial Activity | ||||

| Compound 5p | Antibacterial | S. aureus | 4 µg/mL | [16] |

| Compound 5p | Antibacterial | B. subtilis | 8 µg/mL | [16] |

| Compound 5j | Antifungal | Rhizoctonia solani | 8.54 µg/mL (EC50) | [17] |

| Compound 4c | Antibacterial | Various strains | 10.5-14.89 mm (inhibition zone) | [18] |

Table 2: Biological Activity of Novel Quinoxaline Derivatives.

III. Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways modulated by quinoxaline derivatives is crucial for rational drug design and development.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][19] Several quinoxaline derivatives have been identified as potent inhibitors of this pathway.[2][11]

Caption: Quinoxaline derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Quinoxaline derivatives have been developed as inhibitors of key kinases within this pathway, such as p38α MAPK.[12]

Caption: Inhibition of the p38 MAPK signaling pathway by quinoxaline derivatives.

DNA Intercalation and Topoisomerase II Inhibition

A significant mechanism of anticancer activity for certain quinoxaline derivatives is their ability to intercalate into the DNA double helix and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair.[13][14][20] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.

References

- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. tandfonline.com [tandfonline.com]

- 5. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoxaline synthesis [organic-chemistry.org]

- 7. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 8. mdpi.com [mdpi.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. jocpr.com [jocpr.com]

- 11. 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, molecular modeling and anti-proliferative evaluation of novel quinoxaline derivatives as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exploring the Mechanism of Action of 2-Methyl-5-(quinoxalin-2-yl)aniline

Disclaimer: This technical guide outlines a plausible mechanism of action for 2-Methyl-5-(quinoxalin-2-yl)aniline based on the known biological activities of structurally related quinoxaline derivatives. As of the compilation of this document, no specific studies on this compound have been published. Therefore, the proposed mechanism, while scientifically grounded in the activities of similar compounds, remains hypothetical and requires experimental validation.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Numerous studies have demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. A predominant mechanism underlying the anticancer effects of many quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.

This guide focuses on the putative mechanism of action of this compound. Based on its structural features—a quinoxaline core substituted with a methyl group at the 2-position and an aniline group at the 5-position—it is hypothesized that this compound functions as a kinase inhibitor. The aniline moiety is a common pharmacophore in many kinase inhibitors, often involved in critical hydrogen bonding interactions within the ATP-binding pocket of the enzyme.

Postulated Mechanism of Action: Kinase Inhibition

It is proposed that this compound acts as an ATP-competitive inhibitor of one or more protein kinases. The planar quinoxaline scaffold likely intercalates into the hydrophobic ATP-binding cleft of the kinase, while the aniline group may form hydrogen bonds with the hinge region residues, a characteristic interaction for many Type I and Type II kinase inhibitors. The methyl group at the 2-position could contribute to the compound's selectivity and potency by interacting with a specific hydrophobic pocket within the kinase domain.

Potential Kinase Targets

Based on extensive research on analogous quinoxaline derivatives, several protein kinase families are potential targets for this compound. These include, but are not limited to:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, a critical process for tumor growth and metastasis.

-

c-Met (Hepatocyte Growth Factor Receptor): Its dysregulation is implicated in tumor cell proliferation, survival, and invasion.

-

Pim Kinases (Pim-1, -2, -3): Serine/threonine kinases involved in cell cycle progression and apoptosis inhibition.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers, driving cell proliferation.

-

Apoptosis Signal-regulating Kinase 1 (ASK1): A member of the MAPK kinase kinase family involved in stress and apoptotic signaling.

Quantitative Data on Structurally Related Quinoxaline Derivatives

The following tables summarize the in vitro activities of various quinoxaline derivatives against different cancer cell lines and protein kinases. This data provides a basis for estimating the potential potency of this compound.

Table 1: Cytotoxic Activity of Quinoxaline Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |

| Quinoxaline-bisarylurea | HCT116 (Colon Carcinoma) | 10.27 | [1] |

| Imidazo[1,2-a]quinoxaline | Various | Not Specified | [1] |

| 3-Methylquinoxaline derivative | MCF-7 (Breast Adenocarcinoma) | 3.95 (nM) | [2] |

| 3-Methylquinoxaline derivative | HepG2 (Hepatocellular Carcinoma) | 3.08 (nM) | [2] |

| 3-Methylquinoxaline derivative | HCT-116 (Colon Carcinoma) | 3.38 (nM) | [2] |

| Dibromo-substituted quinoxaline | ASK1 expressing cells | 0.03017 | |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric Adenocarcinoma) | 0.073 | [3] |

Table 2: Kinase Inhibitory Activity of Quinoxaline Derivatives

| Compound Class | Kinase Target | IC50 (nM) | Reference |

| Quinoxaline-2-carboxylic acid derivative | Pim-1 | 74 | [4] |

| Quinoxaline-2-carboxylic acid derivative | Pim-2 | 2100 | [4] |

| Dibromo-substituted quinoxaline | ASK1 | 30.17 | |

| Substituted quinoxaline | JAK2 | 5.98 | [2] |

| Macrocyclic quinoxaline-2-carboxylic acid | CDK (in MV4-11 cells) | 32.9 | [2] |

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that could be inhibited by this compound.

Proposed Kinase Inhibition Workflow

Workflow for determining kinase inhibitory activity.

VEGFR-2 Signaling Pathway

Inhibition of the VEGFR-2 signaling cascade.

c-Met Signaling Pathway

Inhibition of the c-Met signaling cascade.

Pim-1 Signaling Pathway

Inhibition of the Pim-1 signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant target kinase

-

Kinase-specific substrate and ATP

-

This compound

-

384-well white plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

To each well of a 384-well plate, add the test compound solution.

-

Add the target kinase and its specific substrate to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to catalyze a luciferase reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to an untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Annexin V-FITC Apoptosis Detection Kit

-

This compound

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat the cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. FITC fluorescence (indicating Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane) and PI fluorescence (indicating loss of membrane integrity) are measured.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Viable cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, its chemical structure strongly suggests a role as a kinase inhibitor. The presence of the quinoxaline scaffold and the aniline moiety are hallmarks of many known anticancer agents that target protein kinases. The most probable mechanism involves the inhibition of key kinases in signaling pathways that drive cancer cell proliferation, survival, and angiogenesis, such as the VEGFR, c-Met, and Pim kinase pathways. The ultimate cellular effects are likely to be cytostatic, through cell cycle arrest, and cytotoxic, via the induction of apoptosis. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive investigation and validation of the proposed mechanism of action for this promising compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of 2-Methyl-5-(quinoxalin-2-yl)aniline, a key intermediate in various drug discovery programs. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, offering reliable and adaptable methods for laboratory-scale synthesis.

Introduction

This compound is a substituted aromatic amine containing a quinoxaline moiety. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The synthesis of specifically substituted quinoxaline derivatives is crucial for the development of new therapeutic agents.

The following protocols describe two plausible and efficient synthetic pathways for the target molecule, primarily relying on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated compound and an organoboron species.[5]

Synthetic Strategies

Two primary retrosynthetic disconnections for this compound are considered, both centered around a key Suzuki-Miyaura coupling step.

Route 1: This approach involves the coupling of a 2-haloquinoxaline with a protected aminophenylboronic acid derivative. This is often the preferred route due to the commercial availability or straightforward synthesis of the required aniline precursors.

Route 2: This alternative strategy involves the coupling of a quinoxaline-2-boronic acid derivative with a halogenated and protected aniline.

Both routes necessitate the use of a protecting group for the aniline's amino functionality to prevent side reactions during the cross-coupling step. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the reaction conditions and its ease of removal under acidic conditions.

Route 1: Coupling of 2-Chloroquinoxaline with a Protected Aminophenylboronic Ester

This synthetic route is a four-step process starting from commercially available 2-methyl-5-nitroaniline.

Experimental Workflow (Route 1)

Caption: Workflow for the synthesis of this compound via Route 1.

Step 1: Synthesis of tert-butyl (2-methyl-5-aminophenyl)carbamate

This step involves the reduction of the nitro group of 2-methyl-5-nitroaniline, followed by the protection of the resulting primary amine with a Boc group.

Protocol:

-

Reduction: To a solution of 2-methyl-5-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq). Reflux the mixture for 3 hours. After cooling, pour the reaction mixture into ice water and basify with a saturated sodium bicarbonate solution to a pH of 8. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-methyl-1,3-phenylenediamine.

-

Protection: Dissolve the crude 4-methyl-1,3-phenylenediamine in a 1:1 mixture of tetrahydrofuran (THF) and water. Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and sodium bicarbonate (1.2 eq). Stir the mixture at room temperature for 12 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield tert-butyl (2-methyl-5-aminophenyl)carbamate.

Step 2: Synthesis of tert-butyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

This step is a Miyaura borylation to convert the aryl amine to the corresponding pinacol boronate ester.

Protocol:

-

To a solution of tert-butyl (2-methyl-5-aminophenyl)carbamate (1.0 eq) in 1,4-dioxane, add bis(pinacolato)diboron (1.2 eq), potassium acetate (2.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.

-

After cooling, filter the mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired boronate ester.

Step 3: Synthesis of tert-butyl (2-methyl-5-(quinoxalin-2-yl)phenyl)carbamate

This is the key Suzuki-Miyaura cross-coupling step.[6][7]

Protocol:

-

In a reaction vessel, combine tert-butyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (1.1 eq), 2-chloroquinoxaline (1.0 eq), and potassium carbonate (2.0 eq).

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Degas the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the Boc-protected final product.

Step 4: Synthesis of this compound (Final Product)

This final step involves the deprotection of the Boc group.

Protocol:

-

Dissolve tert-butyl (2-methyl-5-(quinoxalin-2-yl)phenyl)carbamate (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Route 2: Coupling of Quinoxaline-2-boronic Acid with a Halogenated Protected Aniline

This alternative route involves the synthesis of a quinoxaline boronic acid derivative, which is then coupled with a halogenated and protected aniline.

Experimental Workflow (Route 2)

Caption: Workflow for the synthesis of this compound via Route 2.

Step 1: Synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Protocol:

-

Combine 2-chloroquinoxaline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq) in a reaction vessel.

-

Add anhydrous 1,4-dioxane.

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction to 85 °C for 16 hours under an argon atmosphere.

-

Cool the mixture, filter through Celite, and concentrate the filtrate.

-

Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the quinoxaline-2-pinacol boronate.

Step 2: Synthesis of tert-butyl (5-bromo-2-methylphenyl)carbamate

Protocol:

-

Dissolve 5-bromo-2-methylaniline (1.0 eq) in THF.

-

Add (Boc)₂O (1.1 eq) and triethylamine (1.2 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the protected aniline, which can often be used without further purification.

Step 3: Synthesis of tert-butyl (2-methyl-5-(quinoxalin-2-yl)phenyl)carbamate

Protocol:

-

In a reaction vessel, combine 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (1.0 eq), tert-butyl (5-bromo-2-methylphenyl)carbamate (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture with argon for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction to 100 °C and stir for 12 hours under an argon atmosphere.

-

After cooling, separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 4: Synthesis of this compound (Final Product)

This deprotection step is identical to Step 4 in Route 1.

Protocol:

-

Dissolve the product from the previous step in DCM.

-

Add TFA (5.0 eq) at 0 °C.

-

Stir at room temperature for 4 hours.

-

Neutralize with saturated sodium bicarbonate solution.

-

Extract with DCM, dry, and concentrate to yield the final product.

Data Presentation

The following table summarizes the expected yields for each synthetic step, based on literature precedents for similar transformations. Actual yields may vary depending on the specific reaction conditions and scale.

| Route | Step | Transformation | Typical Yield Range (%) |